molecular formula C24H25ClN2O5S B13655801 5-chloro-2-methoxy-N-(4-(N-(4-methoxybenzyl)sulfamoyl)phenethyl)benzamide

5-chloro-2-methoxy-N-(4-(N-(4-methoxybenzyl)sulfamoyl)phenethyl)benzamide

Cat. No.: B13655801
M. Wt: 489.0 g/mol
InChI Key: ZVJMBZPPJPIYMZ-UHFFFAOYSA-N
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Description

Benzamide,5-chloro-2-methoxy-N-[2-[4-[[[(4-methoxyphenyl)methyl]amino]sulfonyl]phenyl]ethyl]- is an organic compound that serves as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide,5-chloro-2-methoxy-N-[2-[4-[[[(4-methoxyphenyl)methyl]amino]sulfonyl]phenyl]ethyl]- involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(4-aminosulfonylphenyl)ethylamine in the presence of a base to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Benzamide,5-chloro-2-methoxy-N-[2-[4-[[[(4-methoxyphenyl)methyl]amino]sulfonyl]phenyl]ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve solvents like dichloromethane or ethanol and may require catalysts or specific temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Benzamide,5-chloro-2-methoxy-N-[2-[4-[[[(4-methoxyphenyl)methyl]amino]sulfonyl]phenyl]ethyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzamide,5-chloro-2-methoxy-N-[2-[4-[[[(4-methoxyphenyl)methyl]amino]sulfonyl]phenyl]ethyl]- involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenylsulfonamide
  • 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide

Uniqueness

Benzamide,5-chloro-2-methoxy-N-[2-[4-[[[(4-methoxyphenyl)methyl]amino]sulfonyl]phenyl]ethyl]- is unique due to its specific structural features, such as the presence of both methoxy and sulfonyl groups.

Properties

Molecular Formula

C24H25ClN2O5S

Molecular Weight

489.0 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[2-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]ethyl]benzamide

InChI

InChI=1S/C24H25ClN2O5S/c1-31-20-8-3-18(4-9-20)16-27-33(29,30)21-10-5-17(6-11-21)13-14-26-24(28)22-15-19(25)7-12-23(22)32-2/h3-12,15,27H,13-14,16H2,1-2H3,(H,26,28)

InChI Key

ZVJMBZPPJPIYMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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